2-(2,4-Dimethylphenoxy)acetohydrazide

Description

Contextualizing Acetohydrazide Derivatives within Medicinal Chemistry and Organic Synthesis

The acetohydrazide functional group is a cornerstone in the fields of medicinal chemistry and organic synthesis due to its versatile reactivity and ability to form the basis of a wide array of biologically active molecules. mdpi.com In medicinal chemistry, the hydrazide moiety is recognized as a privileged structure, meaning it is a recurring molecular framework found in many known drugs and bioactive compounds. ontosight.ai Derivatives of acetohydrazide have been extensively investigated and have shown a broad spectrum of pharmacological activities. wisdomlib.org These include antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai For instance, novel coumarin-acetohydrazide derivatives have been synthesized and evaluated as potential antiproliferative agents. rsc.org The ability of the hydrazide group to form hydrogen bonds and coordinate with metal ions is a key factor in its interaction with biological targets.

From an organic synthesis perspective, acetohydrazides are valuable intermediates. mdpi.com They serve as building blocks for the construction of various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important classes of compounds in pharmaceutical research. mdpi.com The reactivity of the terminal nitrogen atom in the hydrazide group allows for the straightforward introduction of diverse substituents, enabling the creation of large libraries of compounds for screening and drug discovery efforts.

Significance of the Phenoxyacetohydrazide Scaffold for Novel Molecular Design and Bioactive Compound Development

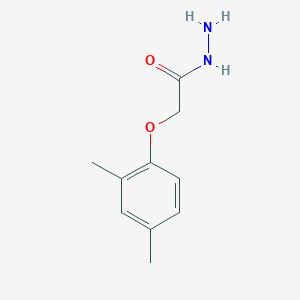

The phenoxyacetohydrazide scaffold, which characterizes 2-(2,4-Dimethylphenoxy)acetohydrazide, is of considerable significance in the design of new molecules and the development of bioactive compounds. This structural framework combines the versatile acetohydrazide moiety with a phenoxy group, creating a template that can be readily modified to explore structure-activity relationships. The oxygen bridge between the phenyl ring and the acetohydrazide group provides a degree of conformational flexibility, while the aromatic ring itself offers a site for various substitutions.

The utility of this scaffold is demonstrated in the synthesis of more complex molecules. For example, this compound serves as a precursor for the synthesis of 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, which is then used to create a series of N'-substituted acetohydrazides. scielo.br Some of these resulting compounds have shown substantial antibacterial and lipoxygenase inhibitory activity. scielo.br This highlights how the phenoxyacetohydrazide core can be elaborated to produce molecules with specific biological functions. The presence of the two methyl groups on the phenyl ring in this compound influences its electronic properties and lipophilicity, which can in turn affect its behavior in biological systems. The strategic modification of the phenyl ring on the phenoxyacetohydrazide scaffold is a common approach in medicinal chemistry to optimize the potency and selectivity of lead compounds.

Structure

2D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-9(8(2)5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINZSDUBCPSOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257016 | |

| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72293-69-7 | |

| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,4 Dimethylphenoxy Acetohydrazide

Precursor Synthesis and Reaction Pathways

The primary synthetic route involves two key stages: the synthesis of an intermediate ester followed by its hydrazinolysis.

The initial step in the synthesis is the preparation of the precursor, ethyl 2-(2,4-dimethylphenoxy)acetate. This reaction is typically achieved through a Williamson ether synthesis. The process involves the reaction of 2,4-dimethylphenol (B51704) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The reaction is conducted by refluxing 2,4-dimethylphenol with ethyl bromoacetate in the presence of a base. scielo.br Due to the presence of two electron-donating methyl groups on the phenol (B47542) ring, which decreases the acidity of the hydroxyl group, harsh reaction conditions, including the use of a strong base and elevated temperatures (reflux), are often necessary to facilitate the reaction. scielo.br Common bases used in similar syntheses include anhydrous potassium carbonate, which acts as a proton acceptor to deprotonate the phenol, forming the more nucleophilic phenoxide ion. nih.govmdpi.com The phenoxide ion then attacks the electrophilic carbon of the ethyl haloacetate in a nucleophilic substitution reaction to yield the desired ester, ethyl 2-(2,4-dimethylphenoxy)acetate. walisongo.ac.id

The general reaction scheme is as follows: 2,4-Dimethylphenol + Ethyl bromoacetate --(Base, Reflux)--> Ethyl 2-(2,4-dimethylphenoxy)acetate

Common solvents for this type of alkylation include acetone (B3395972) and N,N-dimethylformamide (DMF). nih.govwalisongo.ac.id

The second stage of the synthesis is the conversion of the intermediate ester, ethyl 2-(2,4-dimethylphenoxy)acetate, into the target compound, 2-(2,4-dimethylphenoxy)acetohydrazide. This transformation is accomplished through a process known as hydrazinolysis.

In this reaction, the ester is treated with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent such as absolute ethanol. scielo.brresearchgate.net The mixture is refluxed for several hours. During this process, the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group (-OCH2CH3) and the formation of the acetohydrazide. scielo.br The low electrophilicity of the carbonyl carbon in the ester necessitates reflux conditions to drive the reaction to completion. scielo.br

The reaction scheme is: Ethyl 2-(2,4-dimethylphenoxy)acetate + Hydrazine hydrate --(Ethanol, Reflux)--> this compound + Ethanol

After the reaction, the product is typically isolated by reducing the solvent volume and adding cold water to precipitate the solid hydrazide. scielo.br

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency and yield of the synthesis of this compound can be influenced by several factors. Optimization of these conditions is crucial for maximizing the output.

For the initial synthesis of the ester precursor, the choice of solvent can significantly impact the reaction yield. Studies on analogous reactions have shown that polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to higher yields compared to other solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH3CN). walisongo.ac.id The use of a catalyst, such as a catalytic amount of potassium iodide, can also enhance the rate of reaction when using less reactive alkylating agents like ethyl chloroacetate. mdpi.com

The selection of the base is also critical. While strong bases are required, the use of an appropriate base like anhydrous potassium carbonate is common as it is effective and can be easily removed from the reaction mixture after completion. nih.govnih.gov

For the hydrazinolysis step, the key parameters are the reaction time and temperature. Refluxing is generally required to overcome the relatively low reactivity of the ester's carbonyl group. scielo.br Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and ensure the complete conversion of the ester. scielo.brmdpi.com The molar ratio of reactants is also important; typically, a slight excess or an equimolar amount of hydrazine hydrate is used to ensure full conversion of the ester. scielo.br

| Step | Parameter | Condition | Purpose/Rationale |

| Ester Synthesis | Reactants | 2,4-Dimethylphenol, Ethyl bromoacetate | Formation of ether linkage |

| Base | Strong base (e.g., Anhydrous K2CO3) | Deprotonation of phenol to form nucleophilic phenoxide | |

| Solvent | Polar aprotic (e.g., Acetone, DMF) | Solubilizes reactants and facilitates SN2 reaction | |

| Temperature | Reflux | Overcomes activation energy due to decreased acidity of phenol scielo.br | |

| Hydrazinolysis | Reactants | Ethyl 2-(2,4-dimethylphenoxy)acetate, Hydrazine hydrate | Conversion of ester to hydrazide |

| Solvent | Absolute Ethanol | Common solvent for hydrazinolysis | |

| Temperature | Reflux | Overcomes low electrophilicity of the ester's carbonyl carbon scielo.br | |

| Time | ~4 hours | To ensure complete reaction |

Spectroscopic Characterization Techniques for Structural Elucidation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). scielo.brekb.eg

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides crucial information about the functional groups present in the molecule. Key absorption bands are expected for the hydrazide and phenoxy moieties.

N-H Stretching: The N-H bonds of the hydrazide group typically show absorption bands in the region of 3200-3400 cm⁻¹. Often, two distinct bands for the -NH2 group (symmetric and asymmetric stretching) and one for the -NH- group are observed. semanticscholar.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I band) of the hydrazide group is expected around 1630-1680 cm⁻¹. researchgate.net

C-O-C Stretching: The aryl-alkyl ether linkage gives rise to characteristic asymmetric and symmetric stretching bands, typically found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH3) and methylene (B1212753) (CH2) groups will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| N-H (Amine & Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O-C (Ether) | 1050 - 1250 | Asymmetric/Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for each type of proton.

Aromatic Protons: The three protons on the dimethylphenyl ring would appear in the aromatic region (δ 6.5-7.5 ppm). Their specific chemical shifts and splitting patterns would depend on their positions relative to the ether linkage and methyl groups.

-OCH₂- Protons: The two protons of the methylene group adjacent to the ether oxygen would likely appear as a singlet at approximately δ 4.5-5.0 ppm. mdpi.com

-CH₃ Protons: The six protons from the two methyl groups on the aromatic ring would appear as two distinct singlets in the upfield region, typically around δ 2.1-2.4 ppm. mdpi.com

-NH- and -NH₂ Protons: The protons on the nitrogen atoms would appear as broad singlets, and their chemical shifts can be variable and are dependent on solvent and concentration. The -NH proton is typically found further downfield than the -NH₂ protons. These signals will disappear upon D₂O exchange.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet/Singlets |

| -OCH₂- | 4.5 - 5.0 | Singlet |

| Ar-CH₃ | 2.1 - 2.4 | Two Singlets |

| -NH- | Variable (Broad) | Singlet |

| -NH₂ | Variable (Broad) | Singlet |

¹³C NMR Spectrum: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl and methylene carbons, and the carbonyl carbon. The carbonyl carbon of the hydrazide group is characteristically found in the downfield region of the spectrum, typically around δ 165-175 ppm. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₄N₂O₂), the molecular weight is 194.23 g/mol . In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak (M⁺) would be expected at m/z = 194. researchgate.net Common fragmentation pathways would likely involve the cleavage of the N-N bond, the C-C bond between the carbonyl group and the methylene group, and cleavage of the ether bond, leading to characteristic fragment ions.

Chemical Modifications and Derivatization Strategies of 2 2,4 Dimethylphenoxy Acetohydrazide

Synthesis of N'-Substituted Hydrazone Derivatives (Schiff Bases)

Hydrazones, also known as Schiff bases, are a significant class of compounds synthesized from 2-(2,4-dimethylphenoxy)acetohydrazide. The synthesis involves the condensation of the terminal nitrogen atom of the hydrazide with the carbonyl group of aldehydes or ketones. This reaction introduces a new imine (C=N) functional group, which extends the conjugation of the molecule and allows for the introduction of a wide variety of substituents.

The formation of hydrazones from this compound is typically achieved through a condensation reaction with an aldehyde or a ketone. clockss.org This reaction is generally carried out by refluxing equimolar amounts of the acetohydrazide and the respective carbonyl compound in a suitable solvent, such as ethanol. researchgate.net Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the dehydration process, leading to the formation of the characteristic azomethine (-NH-N=CH-) linkage. clockss.org The reaction mechanism involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon, forming a carbinolamine intermediate which then dehydrates to yield the final hydrazone product. This method is a robust and high-yielding route to Schiff bases. researchgate.net

| Aldehyde/Ketone Reactant | Resulting Hydrazone Substituent (R) | Reference |

|---|---|---|

| Benzaldehyde | Phenyl | clockss.org |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | chemrxiv.org |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | researchgate.net |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | mdpi.com |

| Pyridine-2-carbaldehyde | 2-Pyridyl | |

| Acetophenone | Phenyl, Methyl |

Cyclization Reactions to Form Heterocyclic Systems

The this compound molecule is an excellent precursor for the synthesis of various heterocyclic compounds. The hydrazide moiety can undergo intramolecular or intermolecular cyclization reactions to form stable five- or six-membered rings, which are core structures in many functional molecules.

One of the most important transformations of this compound is its conversion into 2,5-disubstituted 1,3,4-oxadiazoles. Several synthetic routes are available to achieve this cyclization. A common method involves the reaction of the acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds through an intermediate to form 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol. chemrxiv.org

Another widely employed strategy is the cyclodehydration of an N,N'-diacylhydrazine intermediate. This can be achieved by first acylating the this compound with an aromatic acid or acid chloride, followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. These reagents facilitate the removal of a water molecule, leading to the formation of the stable 1,3,4-oxadiazole (B1194373) ring. Oxidative cyclization of the corresponding hydrazones (Schiff bases) using reagents like iodine or copper salts also provides a direct route to this heterocyclic system.

| Reagent/Method | Description | Reference |

|---|---|---|

| Carbon Disulfide (CS₂) / KOH | Reacts with the hydrazide to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. | chemrxiv.org |

| Phosphorus Oxychloride (POCl₃) | Acts as a cyclodehydrating agent on diacylhydrazine precursors. | |

| Thionyl Chloride (SOCl₂) | Another common dehydrating agent for cyclizing diacylhydrazines. | |

| Iodine (I₂) | Promotes oxidative cyclization of hydrazone derivatives into 1,3,4-oxadiazoles. | |

| TBTU (Uronium coupling reagent) | Facilitates cyclodesulfurization of thiosemicarbazide (B42300) intermediates to form 2-amino-1,3,4-oxadiazoles. |

The reactivity of the acetohydrazide scaffold extends to the synthesis of a variety of other fused heterocyclic systems. While the direct synthesis of tetrazolopyridine conjugates from this specific precursor is not extensively documented, the general chemical principles for forming such structures are well-established. Typically, the synthesis of fused heterocycles involves multi-step reactions where the acetohydrazide is first converted into an intermediate that possesses the necessary functional groups for a subsequent intramolecular cyclization.

For example, hydrazides can be converted to acyl azides, which can then undergo thermal rearrangement (Curtius rearrangement) to form isocyanates. These reactive intermediates can subsequently cyclize to form fused ring systems like thieno chemrxiv.orgthiadiazine 1,1-dioxides. Furthermore, the hydrazone derivatives of this compound can serve as synthons for building other heterocycles like pyrazoles, thiazoles, and pyridines through reactions with appropriate bifunctional reagents. The versatility of the hydrazide and hydrazone functionalities allows for their participation in various cycloaddition and cyclocondensation reactions, leading to a diverse range of complex heterocyclic structures.

Diversification of the Phenoxy Moiety in Acetohydrazide Scaffolds

Beyond modifications at the hydrazide terminus, significant structural diversity can be achieved by altering the phenoxy moiety of the molecule. The terminal phenoxy group is considered a privileged scaffold in medicinal chemistry, and substitutions on this ring can profoundly impact the molecule's properties. By starting the synthesis with different substituted phenols instead of 2,4-dimethylphenol (B51704), a wide range of analogs can be created.

This strategy involves the initial reaction of a substituted phenol (B47542) (e.g., 2,4-dichlorophenol, 4-nitrophenol, 4-methoxyphenol) with ethyl bromoacetate (B1195939) to form the corresponding substituted phenoxyacetate (B1228835) ester. chemrxiv.org Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields the desired substituted phenoxy)acetohydrazide. This approach allows for the systematic exploration of how different substituents on the phenoxy ring influence the chemical and biological characteristics of the resulting hydrazones, oxadiazoles, and other derivatives. Research has shown that the nature and position of these substituents are key determinants of activity in various contexts.

| Starting Phenol | Resulting Acetohydrazide Scaffold | Reference |

|---|---|---|

| 2,4-Dichlorophenol | 2-(2,4-Dichlorophenoxy)acetohydrazide | |

| 4-Nitrophenol | 2-(4-Nitrophenoxy)acetohydrazide | |

| 4-Methoxyphenol | 2-(4-Methoxyphenoxy)acetohydrazide | |

| Phenol | 2-Phenoxyacetohydrazide | |

| 2-Chlorophenol | 2-(2-Chlorophenoxy)acetohydrazide |

Biological Activity Spectrum of 2 2,4 Dimethylphenoxy Acetohydrazide and Its Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial potential of acetohydrazide derivatives has been extensively evaluated against a variety of pathogenic microorganisms, including both bacteria and fungi. These studies are crucial in the search for new agents to combat infectious diseases.

Derivatives of hydrazide have demonstrated a range of antibacterial activities. Studies have shown that certain hydrazide-hydrazone derivatives exhibit moderate to mild activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 250 and 1000 µg/mL. mdpi.com Their efficacy extends to Gram-negative bacteria, where MIC values have been recorded in the range of 500–1000 µg/mL. mdpi.com

The introduction of different structural moieties to the hydrazide core significantly influences antibacterial potency. For instance, monomeric analogues of robenidine (B1679493), which contains a hydrazide-like structure, were found to be active against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) with MIC values ranging from 16-64 μg mL-1. nih.gov The introduction of an indole (B1671886) moiety resulted in the most active analogue against MRSA, with a MIC of 1.0 μg mL-1. nih.gov Furthermore, a 4-tert-butyl analogue showed activity against both Gram-positive and Gram-negative strains at 16-64 μg mL-1. nih.gov Some derivatives have shown promising activity against E. coli (MIC of 16 μg mL-1) and P. aeruginosa (MIC of 32 μg mL-1). nih.gov

Zinc (II) metal complexes of related hydrazine (B178648) carboxamide structures have also been evaluated. The antibacterial screening of one such complex showed enhanced zones of inhibition against various bacteria compared to the uncomplexed ligand, with the most significant activity observed against S. aureus (25 mm) and E. coli (23 mm). researchgate.net

Antibacterial Activity of Hydrazide Derivatives

| Derivative/Compound | Bacterial Strain(s) | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazone derivatives | Gram-positive bacteria | MIC | 250–1000 µg/mL | mdpi.com |

| Hydrazide-hydrazone derivatives | Gram-negative bacteria | MIC | 500–1000 µg/mL | mdpi.com |

| Indole-containing robenidine analogue | MRSA | MIC | 1.0 μg mL-1 | nih.gov |

| 4-tert-butyl robenidine analogue | Gram-positive & Gram-negative strains | MIC | 16-64 μg mL-1 | nih.gov |

| Robenidine analogues | E. coli | MIC | 16 μg mL-1 | nih.gov |

| Robenidine analogues | P. aeruginosa | MIC | 32 μg mL-1 | nih.gov |

| Zn Complex of 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazinecarboxamide | S. aureus | Zone of Inhibition | 25 mm | researchgate.net |

| Zn Complex of 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazinecarboxamide | E. coli | Zone of Inhibition | 23 mm | researchgate.net |

In addition to antibacterial effects, hydrazide derivatives have been investigated for their antifungal properties. Bioassays have revealed that many N,N′-diacylhydrazine derivatives exhibit excellent antifungal activities against a range of plant pathogenic fungi, including Cladosporium cucumerinum, Corynespora cassiicola, and Sclerotinia sclerotiorum. researchgate.net

Hydrazide-hydrazones have also shown inhibitory effects on the growth of Candida spp. strains, with MICs recorded between 500 and 1000 µg/mL. mdpi.com Certain 1,2,4-oxadiazole (B8745197) derivatives synthesized from hydrazides showed significant activity against fungi like Rhizoctonia solani and Colletotrichum capsica. mdpi.com Specifically, one derivative (compound 4f in the study) demonstrated potent activity with EC50 values of 12.68 μg/mL against R. solani and 8.81 μg/mL against C. capsica. mdpi.com This particular compound was also found to be more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. mdpi.com

Antifungal Activity of Hydrazide Derivatives

| Derivative/Compound | Fungal Strain(s) | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| N,N′-diacylhydrazines | Cladosporium cucumerinum, Corynespora cassiicola, etc. | Bioassay | Excellent activity | researchgate.net |

| Hydrazide-hydrazones | Candida spp. | MIC | 500–1000 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole Derivative (4f) | Rhizoctonia solani | EC50 | 12.68 μg/mL | mdpi.com |

| 1,2,4-Oxadiazole Derivative (4f) | Colletotrichum capsica | EC50 | 8.81 μg/mL | mdpi.com |

| 1,2,4-Oxadiazole Derivative (4f) | Exserohilum turcicum | EC50 | 29.14 μg/mL | mdpi.com |

Enzyme Inhibition Profiles

The interaction of 2-(2,4-dimethylphenoxy)acetohydrazide derivatives with various enzymes is a significant area of research, aiming to identify novel inhibitors for therapeutic applications.

Hydrazide and hydrazone derivatives have been identified as potent inhibitors of several enzymes. Two new hydrazone compounds, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, demonstrated strong urease inhibitory activities, with IC50 values of 8.4 and 20.2 μM, respectively. nih.gov

Similarly, derivatives of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine have been synthesized and tested for their inhibitory potential against alkaline phosphatases (APs). researchgate.net One compound with a 3,4-dimethoxybenzylidene moiety was a selective and potent inhibitor of human intestinal alkaline phosphatase with an IC50 value of 0.71 ± 0.02 µM. researchgate.net Another derivative, featuring a 4-Hydroxy, 3-methoxybenzylidene group, was the most potent inhibitor of human tissue non-specific alkaline phosphatase in its series, with an IC50 value of 1.09 ± 0.18 µM. researchgate.net Pyrazolo-oxothiazolidine derivatives have also shown significant inhibition of alkaline phosphatase, with one compound being 116-fold more active than the standard reference. mdpi.com

Enzyme Inhibition by Hydrazide Derivatives

| Derivative/Compound | Enzyme | Activity Measurement | Result (IC50) | Reference |

|---|---|---|---|---|

| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Urease | IC50 | 8.4 μM | nih.gov |

| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Urease | IC50 | 20.2 μM | nih.gov |

| 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine | Human Intestinal Alkaline Phosphatase | IC50 | 0.71 ± 0.02 µM | researchgate.net |

| 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine | Human Tissue Non-specific Alkaline Phosphatase | IC50 | 1.09 ± 0.18 µM | researchgate.net |

| Pyrazolo-oxothiazolidine derivative (7g) | Alkaline Phosphatase | IC50 | 0.045 ± 0.004 μM | mdpi.com |

Understanding the mechanism of enzyme inhibition is critical for drug design. Kinetic studies on hydrazide derivatives have provided insights into their mode of action. For example, the kinetics mechanism for a potent alkaline phosphatase inhibitor was determined using Lineweaver-Burk plots, which revealed a non-competitive mode of inhibition. researchgate.net This indicates the inhibitor binds to a site on the enzyme other than the active site, forming an enzyme-inhibitor complex. researchgate.net The inhibition constant (Ki) for one such compound was calculated from Dixon plots to be 0.42 μM. researchgate.net

Molecular docking studies are frequently employed to visualize the interactions between the inhibitor and the enzyme's active site at a molecular level. researchgate.netnih.gov For thiazole (B1198619) derivatives inhibiting alkaline phosphatase, docking analysis revealed important interactions within the binding pockets of the enzyme, which are likely responsible for the inhibitory activity. researchgate.net In studies of tyrosinase inhibitors, docking results showed that key residues in the active site, such as histidine and valine, interacted with the inhibitor. nih.gov These computational studies often align well with experimental findings and help to explain the structure-activity relationship. researchgate.netnih.gov

Antiproliferative and Cytotoxic Effects

The potential of hydrazide derivatives as anticancer agents has been explored by evaluating their effects on the growth and viability of various cancer cell lines.

Newly developed hydrazide-hydrazones with a nitrophenyl moiety have shown promising and varied anticancer potential. mdpi.com One such derivative, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, exhibited high antiproliferative potential against several cancer lines, with a particularly promising IC50 value of 0.77 µM against the glioblastoma cell line LN-229. mdpi.com It also showed significant cytotoxicity towards kidney (769-P) and liver (HepG2) cancer cells, with IC50 values of 12.39 µM and 7.81 µM, respectively. mdpi.com Another related compound, N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, was most cytotoxic towards 769-P cells and lung cancer (H1563) cells, with IC50 values of 45.42 µM and 65.67 µM, respectively. mdpi.com

Studies on novel pyrrole (B145914) hydrazones also revealed significant antiproliferative activity. One compound in this class was found to be the most selective in human melanoma cells (SH-4), exhibiting an IC50 of 44.63 ± 3.51 μM. nih.gov The cytotoxic effect of this compound was correlated with its ability to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov Importantly, safety tests on these compounds showed low cytotoxicity against non-tumor cell lines. nih.gov

Antiproliferative and Cytotoxic Effects of Hydrazide Derivatives

| Derivative/Compound | Cell Line | Cell Type | Activity Measurement | Result (IC50) | Reference |

|---|---|---|---|---|---|

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | Glioblastoma | IC50 | 0.77 µM | mdpi.com |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 | Liver Cancer | IC50 | 7.81 µM | mdpi.com |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 769-P | Kidney Cancer | IC50 | 12.39 µM | mdpi.com |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 769-P | Kidney Cancer | IC50 | 45.42 µM | mdpi.com |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 | Lung Cancer | IC50 | 65.67 µM | mdpi.com |

| Pyrrole hydrazone (1C) | SH-4 | Human Melanoma | IC50 | 44.63 ± 3.51 μM | nih.gov |

Evaluation against Cancer Cell Lines (e.g., MCF-7)

The anticancer potential of acetohydrazide derivatives has been explored against various human cancer cell lines. Studies on compounds structurally related to the this compound framework have demonstrated notable cytotoxic activity. For instance, a series of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]-acetohydrazides were evaluated for their anti-proliferative effects against the MCF-7 human breast cancer cell line and the PC-3 prostate cancer cell line. acgpubs.orgresearchgate.net

The results indicated that specific substitutions on the phenyl rings significantly influenced the cytotoxic potency. acgpubs.orgresearchgate.net In particular, compounds featuring chloro and methyl substitutions showed strong anti-proliferative activity against the MCF-7 cell line. acgpubs.org This suggests that the core acetohydrazide structure, when appropriately modified, can serve as a promising scaffold for the development of new anticancer agents.

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide | MCF-7 | 18.24 ± 7.62 |

| 2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide | MCF-7 | 7.62 ± 1.85 |

| 2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide | PC-3 | 45.81 ± 1.10 |

In Vitro Cytotoxicity Assessment (e.g., Hemolytic Analysis)

An essential aspect of drug discovery is the evaluation of a compound's safety profile and its effect on healthy cells. Hemolytic analysis, which measures the lytic effect of a substance on red blood cells, is a common in vitro method to assess cytotoxicity. For certain hydrazide derivatives, such as a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones, their biocompatibility was determined using an in vitro hemolytic assay. The results of this study indicated that the tested compounds were safe and biocompatible at the concentrations evaluated, suggesting a favorable preliminary safety profile for this class of molecules. nih.gov This type of assessment is crucial for gauging the therapeutic potential and selectivity of new chemical entities derived from the acetohydrazide scaffold.

Anti-inflammatory Potential

Hydrazone derivatives have been recognized for their anti-inflammatory properties, partly due to the structural characteristics of the N-Acylhydrazone (NAH) group. brieflands.com The investigation of phenoxy acetohydrazide derivatives has yielded promising results in this area. In a notable study, a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides were synthesized and screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema assay. nih.govnih.gov

The findings revealed that these compounds exhibited significant reductions in inflammation, with activities ranging from moderate to good when compared to the standard drug, diclofenac. nih.govnih.gov The compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide was identified as the most potent in the series. nih.gov Furthermore, derivatives of this compound itself have been synthesized and evaluated for lipoxygenase inhibitory activity, a key target in inflammatory pathways. scielo.br Certain derivatives in this series demonstrated substantial inhibition of the lipoxygenase enzyme, reinforcing the anti-inflammatory potential of this chemical family. scielo.br

| Compound | Reduction in Inflammation (%) | Reference Drug (Diclofenac) Reduction (%) |

|---|---|---|

| N-arylidene-2-(2-phenoxyphenyl) acetohydrazides (range) | 17 - 58% | 35 - 74% |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 32 - 58% |

Antioxidant Properties

The hydrazide-hydrazone moiety is a key pharmacophore that has been associated with antioxidant activity. mdpi.com Derivatives of hydrazides, including those with structural similarities to this compound, have been evaluated for their ability to scavenge free radicals. In one study, a series of 2,4-dimethylbenzoylhydrazones were assessed for their in vitro antioxidant capacity using the DPPH radical scavenging assay. mdpi.com

The results showed that these compounds displayed a varying degree of radical scavenging activity. The potency was heavily influenced by the nature and position of substituents on the aromatic ring. mdpi.com Specifically, compounds with dihydroxy substitutions exhibited excellent activity, in some cases surpassing that of the standard antioxidant, n-propyl gallate. mdpi.com This indicates that the hydrazone scaffold can be effectively tailored to produce potent antioxidant agents.

| Compound | DPPH Radical Scavenging IC₅₀ (µM) |

|---|---|

| N'-(2,3-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide | 25.6 |

| N'-(2,5-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide | 28.1 |

| N'-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide | 29.3 |

| N'-(3,5-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide | 29.8 |

| n-Propyl gallate (Standard) | 30.30 |

Emerging Biological Activities

Beyond the more extensively studied areas, derivatives of acetohydrazide are being investigated for a range of other therapeutic applications.

The management of type II diabetes mellitus involves various therapeutic strategies, including the inhibition of carbohydrate-digesting enzymes like α-amylase. A study evaluating the in vitro antidiabetic potential of synthesized acetohydrazide compounds demonstrated a concentration-dependent inhibition of α-amylase activity. iosrjournals.org The findings suggest that certain acetohydrazide derivatives could be potential candidates for managing hyperglycemia. iosrjournals.org The inhibitory concentration (IC₅₀) values indicated that the efficacy of these compounds could be comparable to standard antidiabetic agents like Acarbose. iosrjournals.org Another study on thiazol-4(5H)-one derivatives also highlighted their potential as antidiabetic agents through anti-glycation and α-amylase inhibition mechanisms. nih.gov

| Compound | α-Amylase Inhibition IC₅₀ (mg/mL⁻¹) |

|---|---|

| (E)–2–cyano–N'-(3-methyl-2,6-diphenylpiperdine-4-ylidene) acetohydrazide | 1.240 |

| (E)–2-cyano-N'-(3-methyl-2,6, di-p-tolypiperidin–4-ylidene) acetohydrazide | 0.648 |

| (E)–2-cyano-N'-(3-methyl-2,6, di-o-tolypiperidin–4-ylidene) acetohydrazide | 0.273 |

| Acarbose (Standard) | 0.274 |

The search for new treatments for parasitic diseases like malaria and trypanosomiasis is a global health priority. The hydrazone functional group is present in various compounds investigated for these activities. researchgate.net Research into different classes of molecules has shown that specific structural motifs can confer significant antiprotozoal effects. For example, quaternary 2-phenylimidazo[1,2-a]pyridinum salts containing a guanylhydrazone moiety have demonstrated potent activity against Trypanosoma rhodesiense in mice. nih.gov Similarly, N-acyl derivatives of 2-amino-4-chlorophenyl sulfides were found to be active against Plasmodium falciparum, the parasite responsible for malaria. nih.gov While these activities have not been specifically reported for direct derivatives of this compound, the efficacy of structurally related hydrazones suggests a potential avenue for future research and development in this therapeutic area.

Lipoxygenase Inhibitory Activity

Research into the therapeutic potential of hydrazide derivatives has extended to their ability to inhibit lipoxygenase (LOX) enzymes. These enzymes are key players in the biochemical cascade that produces leukotrienes, which are lipid mediators heavily involved in inflammatory processes. The inhibition of LOX is a significant area of interest for the development of new anti-inflammatory drugs. While specific studies on the lipoxygenase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of hydrazide and hydrazone derivatives has been a subject of investigation for their potential to modulate the activity of these enzymes.

The core structure of acetohydrazide derivatives provides a versatile scaffold that can be chemically modified to interact with the active sites of lipoxygenase enzymes. The general structure-activity relationship (SAR) for many enzyme inhibitors suggests that the nature and position of substituents on the aromatic ring, as well as modifications to the hydrazide moiety, can significantly influence the inhibitory potency. For instance, the introduction of different functional groups can alter the compound's electronic and steric properties, affecting its binding affinity to the enzyme.

In the broader context of hydrazide derivatives, various studies have demonstrated significant lipoxygenase inhibitory potential. For example, certain novel aroylhydrazone and thiosemicarbazone derivatives have been explored for their biological activities. While not direct derivatives of this compound, these studies establish the importance of the hydrazide functional group in the design of enzyme inhibitors.

The following table presents data on the lipoxygenase inhibitory activity of some hydrazide-containing compounds to illustrate the potential of this chemical class, although these are not direct derivatives of this compound.

| Compound | Target Enzyme | IC50 (µM) | Reference Compound |

| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide (a benzofuran (B130515) hydroxamic acid) | 5-Lipoxygenase | 0.04 | Not Specified |

| Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate (a benzofuran hydroxamic acid) | 5-Lipoxygenase | 0.04 | Not Specified |

| Zileuton-hydroxycinnamic acid hybrid (Compound 28) | 5-Lipoxygenase | 0.37 | Zileuton |

This table is for illustrative purposes to show the potential of related chemical structures. The compounds listed are not direct derivatives of this compound.

Further research is necessary to specifically elucidate the lipoxygenase inhibitory activity of this compound and its close derivatives. Such studies would involve in vitro enzyme assays to determine the concentration required for 50% inhibition (IC50) against various lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX). Subsequent structure-activity relationship studies would be crucial in optimizing the molecular structure to enhance potency and selectivity, potentially leading to the development of novel anti-inflammatory agents.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Specific Bioactivities

Pharmacophore modeling for phenoxy acetohydrazide derivatives has identified key structural features essential for their biological activities. A typical pharmacophore model for this class of compounds includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions.

For instance, in a series of N'-substituted-(pyrrolyl-phenoxy) acetohydrazides investigated as potential anti-mycobacterial agents, a 3D-QSAR study highlighted the importance of these features. The model indicated that the terminal N-H of the hydrazide acts as a crucial hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. The phenoxy and pyrrole (B145914) rings contribute to the necessary hydrophobic interactions with the target enzyme, in this case, enoyl-ACP reductase.

Interactive Table: Pharmacophoric Features of Phenoxy Acetohydrazide Derivatives

| Feature | Description | Role in Bioactivity |

|---|---|---|

| Hydrogen Bond Donor | Terminal N-H of the hydrazide | Interaction with active site residues of target enzymes. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the hydrazide | Forms hydrogen bonds with biological targets. |

| Hydrophobic Region 1 | 2,4-Dimethylphenoxy group | Anchors the molecule in a hydrophobic pocket of the target. |

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of 2-(2,4-Dimethylphenoxy)acetohydrazide analogs are significantly influenced by the nature and position of substituents on the phenoxy ring.

Studies on related phenoxyacetic acid derivatives have demonstrated that the introduction of electron-withdrawing or electron-donating groups can modulate activity. For example, in a series of N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety, variations in the acyl group led to a range of antifungal activities. This suggests that electronic and steric factors of the substituents play a critical role.

Specifically for the 2,4-dimethylphenoxy moiety, the methyl groups at positions 2 and 4 are electron-donating and increase the lipophilicity of the molecule. This can enhance membrane permeability and hydrophobic interactions with the target site. The precise impact of these methyl groups on specific biological activities would depend on the topology of the target's active site.

Interactive Table: Hypothetical Impact of Substituents on the Phenoxy Ring on Antifungal Activity

| Substituent at R | Position | Electronic Effect | Lipophilicity (logP) | Predicted Antifungal Activity |

|---|---|---|---|---|

| 2,4-di-CH3 (parent) | 2,4 | Electron-donating | High | Moderate |

| 2,4-di-Cl | 2,4 | Electron-withdrawing | Very High | High |

| 4-NO2 | 4 | Strong electron-withdrawing | Moderate | Moderate to High |

Role of the Hydrazide and Phenoxy Moieties in Bioactivity

Hydrazide Moiety: The -CONHNH2 group is a critical pharmacophoric feature. It is a versatile functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The hydrazide moiety can also serve as a linker to introduce further diversity by forming hydrazones. The planarity of the hydrazide group can also influence the conformational preferences of the molecule.

Phenoxy Moiety: The 2,4-dimethylphenoxy group primarily serves as a hydrophobic anchor. The oxygen atom of the phenoxy group can also act as a hydrogen bond acceptor. The substitution pattern on the phenyl ring, in this case, the two methyl groups, dictates the orientation and binding affinity of the molecule within the active site of a target protein. These substituents can influence the electronic properties of the phenoxy ring, which may be important for pi-pi stacking or other electronic interactions.

Correlations between Molecular Structure and Biological Target Interaction Affinity

Molecular docking studies on analogous structures have provided insights into the potential interactions of this compound with biological targets. For example, in studies of phenoxyacetamide derivatives as MAO-A inhibitors, the phenoxy group was found to occupy a hydrophobic pocket in the enzyme's active site.

The acetohydrazide portion of the molecule is often involved in crucial hydrogen bonding interactions with key amino acid residues. For instance, the terminal -NH2 group can interact with aspartate or glutamate (B1630785) residues, while the carbonyl oxygen can form hydrogen bonds with serine or threonine residues.

The affinity of these compounds for their biological targets is a function of the sum of these interactions. A strong correlation is often observed between the calculated binding energy from docking studies and the experimentally determined biological activity. QSAR studies on phenoxyacetamide derivatives have shown that descriptors related to hydrophobicity (logP) and electronic properties (dipole moment) are often correlated with inhibitory activity.

Interactive Table: Potential Interactions with a Hypothetical Enzyme Active Site

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| 2,4-Dimethylphenyl group | Hydrophobic interaction | Leucine, Isoleucine, Valine, Phenylalanine |

| Phenoxy oxygen | Hydrogen bond acceptor | Serine, Threonine, Tyrosine |

| Acetyl linker | Van der Waals interactions | Alanine, Glycine |

| Carbonyl oxygen (hydrazide) | Hydrogen bond acceptor | Arginine, Lysine, Serine |

| Terminal NH (hydrazide) | Hydrogen bond donor | Aspartate, Glutamate |

Computational Approaches in the Study of 2 2,4 Dimethylphenoxy Acetohydrazide

Molecular Docking Simulations for Ligand-Target Binding Prediction and Orientation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2,4-dimethylphenoxy)acetohydrazide, docking simulations can elucidate its potential binding modes within the active sites of various enzymes or receptors. While specific docking studies on this exact compound are not extensively documented in publicly available literature, research on analogous hydrazide-hydrazone and phenoxyacetamide derivatives provides a framework for understanding its likely interactions. connectjournals.comsci-hub.se

For instance, docking studies on similar compounds often reveal the importance of the hydrazide moiety in forming hydrogen bonds with amino acid residues in a protein's active site. nih.govresearchgate.net The phenoxy group, with its dimethyl substitutions, would be expected to engage in hydrophobic and van der Waals interactions within a corresponding hydrophobic pocket of a target protein. The orientation of the 2,4-dimethylphenyl ring would be crucial in determining the specificity and strength of these interactions.

A hypothetical docking study of this compound against a potential target, such as a bacterial or fungal enzyme, would likely show the following key interactions:

Hydrogen Bonding: The -NHNH2 group and the carbonyl oxygen of the acetohydrazide moiety are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine.

Hydrophobic Interactions: The aromatic ring and the two methyl groups would likely be oriented towards nonpolar residues such as leucine, isoleucine, or valine.

Pi-Pi Stacking: The phenyl ring could also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of such simulations are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These predictions can then be used to prioritize this compound for further experimental testing or to guide the design of new derivatives with improved binding affinity. researchgate.netekb.eg

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

An MD simulation of this compound, either in a solvent or bound to a protein, would involve calculating the forces between atoms and using these forces to predict their motion over a series of time steps. This would allow for the exploration of the compound's conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. Key dihedral angles, such as those around the ether linkage and the amide bond, would be monitored to understand the molecule's flexibility.

When studying the compound bound to a protein target, MD simulations can assess the stability of the docked pose obtained from molecular docking. ajchem-a.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are calculated over the simulation time. A stable RMSD trajectory suggests that the ligand remains bound in a consistent orientation within the active site. Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, and identify the role of water molecules in mediating ligand-protein binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wildlife-biodiversity.com For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties, topological indices, and quantum chemical parameters. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. acs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. jppres.com

For acetohydrazide derivatives, QSAR studies have shown that descriptors related to hydrophobicity (e.g., ClogP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters are often important for their biological activity. nih.govmdpi.com A QSAR model for compounds related to this compound could reveal that increasing the hydrophobicity of the phenoxy ring or modulating the electronic properties of the hydrazide moiety could lead to enhanced activity. Such models serve as valuable tools for the rational design of new and more potent analogues. wildlife-biodiversity.com

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the structure and properties of a molecule. These descriptors are fundamental to QSAR modeling and can provide insights into a compound's potential biological activity and pharmacokinetic properties. For this compound, a variety of these descriptors can be calculated using computational software.

Some key molecular descriptors and their relevance to biological activity are:

| Descriptor | Calculated Value | Relevance to Biological Activity |

| Molecular Weight | 194.24 g/mol | Influences absorption, distribution, and diffusion across biological membranes. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | The -NH and -NH2 groups can donate hydrogen bonds, which are crucial for binding to biological targets. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, ether oxygen, and nitrogen atoms can accept hydrogen bonds, contributing to ligand-receptor interactions. |

| LogP (Octanol-Water Partition Coefficient) | 1.30 (estimated) | A measure of the compound's hydrophobicity, which affects its solubility, membrane permeability, and binding to hydrophobic pockets in proteins. |

| Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule, which can influence its ability to adopt an optimal conformation for binding. |

These descriptors, along with others such as molecular refractivity and various electronic and quantum chemical parameters, can be used to build predictive models for biological activity. nih.gov The PASS (Prediction of Activity Spectra for Substances) online tool can also be utilized to predict a wide range of biological activities based on the structural formula of a compound, providing a preliminary screening of its potential pharmacological profile. researchgate.netinonu.edu.tr

Theoretical Calculations for Reaction Mechanism Elucidation in Synthesis and Metabolism

Theoretical calculations, particularly those based on quantum mechanics, can be employed to investigate the mechanisms of chemical reactions, including the synthesis and metabolism of this compound. Density Functional Theory (DFT) is a commonly used method for these types of studies. researchgate.net

Synthesis: The synthesis of this compound typically involves the reaction of an ester, ethyl 2-(2,4-dimethylphenoxy)acetate, with hydrazine (B178648) hydrate (B1144303). Theoretical calculations can be used to model the reaction pathway, including the transition states and intermediates. mdpi.com This can help to understand the reaction kinetics and to optimize reaction conditions. For example, calculations could elucidate the role of a catalyst or solvent in the reaction mechanism. cjcatal.com

Metabolism: The metabolic fate of this compound in a biological system can also be investigated using theoretical methods. Potential metabolic transformations, such as N-acetylation, hydrolysis of the amide bond, or oxidation of the aromatic ring, can be modeled. By calculating the activation energies for different metabolic pathways, it is possible to predict the most likely metabolites. mdpi.com This information is valuable in understanding the compound's in vivo behavior and potential toxicity. For instance, theoretical studies on the acetylation of benzohydrazide (B10538) derivatives have provided insights into the reactivity of the hydrazide group. researchgate.net

Advanced Research Techniques and Future Directions

Co-crystallization Studies with Biological Targets for High-Resolution Structural Insights

A critical step in understanding the mechanism of action of 2-(2,4-Dimethylphenoxy)acetohydrazide involves obtaining high-resolution structural data of the compound in complex with its biological targets. Co-crystallization is a powerful technique used to achieve this, wherein the target protein and the compound are crystallized together, allowing for their three-dimensional structure to be determined using X-ray crystallography. nih.gov

This method provides precise details about the binding mode, identifying the key amino acid residues involved in the interaction and the specific intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. Such insights are invaluable for understanding the basis of the compound's activity. Although specific co-crystallization studies for this compound are not extensively reported in publicly available literature, this remains a pivotal future direction for elucidating its molecular interactions and guiding further development. The process generally involves techniques like slurry co-crystallization or sonocrystallization to form the multi-component crystalline system. nih.gov

Rational Design of Next-Generation Derivatives based on SAR and Computational Findings

The development of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties is being driven by rational design strategies. This approach relies heavily on Structure-Activity Relationship (SAR) studies and computational chemistry.

SAR studies involve synthesizing a series of analogs by systematically modifying different parts of the parent molecule and evaluating their biological activity. This helps in identifying the key structural features (pharmacophores) essential for activity. For acetohydrazide derivatives, the hydrogen bond donors and acceptors of the core group are crucial for establishing effective interactions with target proteins. researchgate.net

Computational tools, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are used to complement experimental SAR data. mdpi.com Molecular docking predicts the preferred orientation of the compound when bound to a target protein, while 3D-QSAR models provide a statistical correlation between the physicochemical properties of the molecules and their biological activity. researchgate.netmdpi.com These computational findings help prioritize the synthesis of the most promising candidates, saving time and resources.

Table 1: Conceptual SAR Insights for this compound Derivatives This table is illustrative and based on general principles of medicinal chemistry for related compounds.

| Position of Substitution | Type of Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Dimethylphenoxy Ring | Addition of electron-withdrawing groups (e.g., -Cl, -CF3) | Potential increase in potency | May enhance binding affinity through new interactions or altered electronics. |

| Dimethylphenoxy Ring | Varying the position of methyl groups (e.g., 2,5- or 3,5-) | Modulation of selectivity | Steric changes can alter fit in the binding pocket, favoring one target over another. |

| Acetohydrazide Linker | Introduction of conformational constraints (e.g., cyclization) | Potential increase in potency and metabolic stability | A more rigid structure can reduce the entropic penalty of binding. |

Exploration of Novel Therapeutic Applications beyond Current Scope

The hydrazide and hydrazone classes of compounds are known for their vast range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties. nih.govmdpi.comnih.gov This chemical versatility suggests that this compound and its derivatives may have therapeutic potential beyond their initially identified scope.

Systematic screening of the compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic applications. High-throughput screening (HTS) campaigns can rapidly assess the compound's activity in various disease models. For example, given the known herbicidal activity of some phenoxyacetic acid derivatives, exploring its potential as an antifungal or antibacterial agent in an agricultural or clinical context could be a fruitful avenue of research. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the this compound scaffold. nih.govmdpi.com These technologies can accelerate the process by analyzing vast datasets to identify patterns that are not apparent to human researchers. mit.edu

Key applications include:

Target Identification: AI algorithms can analyze biological data to identify and validate new potential targets for the compound. discoveryontarget.com

De Novo Design: Generative AI models can design novel molecules from scratch with desired properties, creating a new generation of derivatives based on the this compound framework. crimsonpublishers.com

Property Prediction: ML models can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for in silico optimization and reducing the number of candidates that need to be synthesized and tested experimentally. mit.educrimsonpublishers.com

Synthesis Planning: AI tools can devise the most efficient synthetic routes for novel derivatives, a field known as computer-aided synthesis planning (CASP). mit.edu

Table 2: Application of AI/ML in the Development of this compound

| AI/ML Application | Objective | Example Tool/Technique | Expected Outcome |

|---|---|---|---|

| Predictive Modeling | Forecast biological activity and toxicity of new derivatives. | Deep Neural Networks (DNNs), Random Forest | Prioritized list of candidates for synthesis with higher probability of success. crimsonpublishers.com |

| Generative Chemistry | Design novel molecules with optimized properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | New chemical entities with improved potency and selectivity. crimsonpublishers.com |

| Literature Analysis | Identify novel biological targets and pathways. | Natural Language Processing (NLP) | New therapeutic hypotheses and research directions. discoveryontarget.com |

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic effect of this compound and minimize potential off-target effects, the development of targeted drug delivery systems (DDS) is a promising strategy. nih.govnih.gov These systems are designed to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue.

Various platforms can be explored for this purpose:

Nanoparticles: Encapsulating the compound in lipid- or polymer-based nanoparticles can improve its solubility, stability, and pharmacokinetic profile. The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors on diseased cells.

Hydrogels: For localized delivery, the compound could be embedded within an injectable, thermosensitive hydrogel. google.com This would allow for a sustained release of the drug directly at the target site over a prolonged period.

Antibody-Drug Conjugates (ADCs): If a relevant cellular target is identified, the compound could be chemically linked to a monoclonal antibody that specifically recognizes a protein on the surface of the target cells. This approach is particularly powerful in cancer therapy. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(2,4-dimethylphenoxy)acetohydrazide, and what experimental conditions optimize yield?

The compound is typically synthesized via hydrazinolysis of esters. For example, ethyl 2-(2,4-dimethylphenoxy)acetate is refluxed with hydrazine hydrate in ethanol under basic conditions. Harsh reflux conditions (e.g., 6–12 hours) are required due to the low electrophilicity of the carbonyl carbon in the ester precursor. Yields (~67%) can be improved by maintaining a slightly acidic pH (5–6) during filtration to avoid salt formation . Alternative methods involve condensation reactions with aldehydes under reflux in ethanol/DMF mixtures, catalyzed by sulfuric acid .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- X-ray crystallography : Resolves planar acetohydrazide groups and hydrogen-bonded networks (e.g., N–H⋯O interactions) in the solid state .

- NMR spectroscopy : Confirms hydrazide NH protons (δ 9–10 ppm) and aromatic protons from the 2,4-dimethylphenoxy group .

- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What standard assays evaluate the biological activity of this compound, and how do its IC₅₀ values compare to reference drugs?

- α-Glucosidase inhibition : IC₅₀ values for related acetohydrazide derivatives range from 6.10 ± 0.8 µM to 18.7 ± 0.7 µM, outperforming acarbose (IC₅₀ = 378.2 ± 0.12 µM) .

- Anticancer screening : MTT assays on cell lines (e.g., C6, HT-29) assess cytotoxicity, with selectivity determined via healthy NIH3T3 cells .

Advanced Research Questions

Q. How do structural modifications (e.g., benzylidene substituents) impact the actoprotective or anticancer activity of this compound derivatives?

- Introducing 4-chlorobenzylidene or 2,3-dimethoxybenzylidene retains actoprotective effects in rat fatigue models, while 3-nitrobenzylidene or 2,4-dimethylbenzylidene reduces efficacy, likely due to steric hindrance or electronic effects .

- Benzothiazole hybrids (e.g., 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-arylidene derivatives) show enhanced anticancer activity via DNA synthesis inhibition (e.g., compound 4h in C6 cells) .

Q. What mechanistic insights explain the α-glucosidase inhibitory activity of this compound?

Molecular docking studies suggest that the acetohydrazide scaffold forms hydrogen bonds with catalytic residues (e.g., Asp214, Glu277) in the enzyme’s active site. The 2,4-dimethylphenoxy group enhances hydrophobic interactions, while electron-withdrawing substituents (e.g., -NO₂) improve binding affinity .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Standardize assay protocols : Variations in enzyme sources (e.g., mammalian vs. microbial α-glucosidase) or cell lines (e.g., C6 vs. A549) significantly affect results .

- Control stereochemical purity : Hydrazide derivatives may exist as E/Z isomers, impacting activity. Chiral HPLC or NOESY NMR can validate configuration .

Methodological Challenges and Solutions

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Prodrug design : Esterification of the hydrazide group (e.g., trifluoroacetyl derivatives like J147) enhances brain permeability (t₁/₂ = 2.5 hours in brain tissue) .

- Nanoformulation : Liposomal encapsulation or PEGylation increases aqueous solubility and plasma stability .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.